molecular formula C8H4ClF3N2 B13481692 2-chloro-1-(trifluoromethyl)-1H-1,3-benzodiazole

2-chloro-1-(trifluoromethyl)-1H-1,3-benzodiazole

Katalognummer: B13481692
Molekulargewicht: 220.58 g/mol
InChI-Schlüssel: OWCZSGGYNUZNFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-1-(trifluoromethyl)-1H-1,3-benzodiazole is a chemical compound with the molecular formula C8H4ClF3N2 It is a derivative of benzodiazole, characterized by the presence of a chlorine atom and a trifluoromethyl group attached to the benzodiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(trifluoromethyl)-1H-1,3-benzodiazole typically involves the reaction of 2-chloro-1,3-benzodiazole with trifluoromethylating agents under specific conditions. One common method is the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-1-(trifluoromethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzodiazole derivatives with various functional groups, such as nitro, sulfonyl, amino, or alkoxy groups, depending on the specific reaction conditions .

Wissenschaftliche Forschungsanwendungen

2-chloro-1-(trifluoromethyl)-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-chloro-1-(trifluoromethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-chloro-1-(trifluoromethyl)-1H-1,3-benzodiazole is unique due to the presence of both the chlorine and trifluoromethyl groups, which confer distinct chemical properties and reactivity.

Eigenschaften

Molekularformel

C8H4ClF3N2

Molekulargewicht

220.58 g/mol

IUPAC-Name

2-chloro-1-(trifluoromethyl)benzimidazole

InChI

InChI=1S/C8H4ClF3N2/c9-7-13-5-3-1-2-4-6(5)14(7)8(10,11)12/h1-4H

InChI-Schlüssel

OWCZSGGYNUZNFW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=C(N2C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.